molecular formula C13H13NO2S B2698043 2-(2-Methylphenyl)benzene-1-sulfonamide CAS No. 217498-86-7

2-(2-Methylphenyl)benzene-1-sulfonamide

Cat. No.: B2698043
CAS No.: 217498-86-7
M. Wt: 247.31
InChI Key: IIBMQRQHYZAFLE-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)benzene-1-sulfonamide is a type of sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2 . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is used as a plasticizer of thermosetting resin, a raw material in organic synthesis, and in the preparation of nail polish, dyes, fluorescent pigments, and coatings .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, this compound can be synthesized from Benzenediazonium, 2-methyl-, tetrafluoroborate (1-) .


Molecular Structure Analysis

The molecular formula of this compound is C13H13NO2S . It has a molecular weight of 247.32 .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cyclooxygenase-2 Inhibitors : A study focused on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives containing sulfonamide groups, leading to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating the role of sulfonamide derivatives in developing anti-inflammatory drugs (Penning et al., 1997).
  • Micellar Media Studies : Research on the solubilization of thiophene derivatives by micellar solution of anionic surfactant showed the impact of sulfonamide derivatives on solubilization processes, highlighting their potential in drug delivery systems (Saeed et al., 2017).
  • Carbonic Anhydrase Inhibition : Sulfonamide derivatives were studied for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma (Graham et al., 1989).

Environmental and Material Science Applications

  • Green Synthesis of Sulfonamides : An environmentally benign method for the synthesis of sulfonamides via a domino dehydrogenation-condensation-hydrogenation sequence was developed, showcasing the application of sulfonamide derivatives in green chemistry (Shi et al., 2009).
  • Metal Complexes and Antimicrobial Activity : The synthesis of metal complexes containing sulfonamide groups demonstrated their potential antimicrobial activity, offering new pathways for the development of antimicrobial agents (Ashraf et al., 2016).

Novel Synthesis and Characterization Techniques

  • RhCl3-Catalyzed Oxidative C–H/C–H Cross-Coupling : A study on the rhodium-catalyzed oxidative cross-coupling of aromatic sulfonamides with arenes, leading to the synthesis of bi(hetero)aryl sulfonamides, highlighted the versatility of sulfonamides in synthesizing complex organic structures (Ran et al., 2018).

Computational and Theoretical Studies

  • Molecular Docking and Design : Novel sulfonamide derivatives were synthesized and analyzed through computational docking studies, indicating their potential as antibacterial agents and providing insights into drug design strategies (Saleem et al., 2018).

Mechanism of Action

While the specific mechanism of action for 2-(2-Methylphenyl)benzene-1-sulfonamide is not mentioned in the search results, sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase .

Safety and Hazards

This compound is a suspected carcinogen with experimental tumorigenic data . It is mildly toxic by ingestion and has potential mutagenic activity . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Future Directions

While specific future directions for 2-(2-Methylphenyl)benzene-1-sulfonamide are not mentioned in the search results, sulfonamides in general have extensive applications in medicinal and synthetic chemistry . They form the basis of several groups of drugs and have been gaining interest due to their physiological action .

Properties

IUPAC Name

2-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMQRQHYZAFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217498-86-7
Record name 2-(2-methylphenyl)benzene-1-sulfonamide
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